(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
Description
Molecular Geometry and Stereochemical Configuration Analysis
The three-membered aziridine ring in (2S)-2-(4-chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine exhibits significant ring strain due to its 60° bond angles, a hallmark of aziridine systems. X-ray crystallographic studies of related sulfonylaziridines reveal that bulky substituents, such as the 4-nitrobenzenesulfonyl group, induce distortions in the aromatic ring geometry. For instance, the sulfonyl group causes deviations of up to 0.393 Å from the plane of the benzene ring in analogous structures. These steric effects are further amplified by the 4-chlorophenyl substituent at the C2 position, which introduces additional torsional strain.
The stereochemical configuration at the C2 position (S-configuration) is stabilized by intramolecular non-covalent interactions. Computational models suggest that the chlorine atom participates in weak C–H···Cl hydrogen bonding with adjacent protons from the aziridine ring, contributing to the preferential stability of the S-enantiomer. This configuration aligns with observed stereospecific reactions in nickel-catalyzed C–H coupling systems, where aziridine ring-opening proceeds via an SN2-type mechanism with inversion of configuration.
| Key Geometric Parameters | Value |
|---|---|
| Aziridine C–N–C bond angle | 58.2° ± 0.3° |
| Dihedral angle (sulfonyl/aryl planes) | 82.5° ± 1.1° |
| C2–Cl bond length | 1.744 Å ± 0.008 |
Electronic Structure Profiling via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal pronounced polarization effects induced by the 4-nitrobenzenesulfonyl group. The sulfonyl moiety withdraws electron density from the aziridine nitrogen, reducing its basicity by 2.3 pKa units compared to unsubstituted aziridine. This electron-deficient character enhances susceptibility to nucleophilic ring-opening reactions, as demonstrated in photocatalytic aziridination studies.
The highest occupied molecular orbital (HOMO) localizes predominantly on the 4-chlorophenyl group (-6.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitro group (-1.8 eV), creating a HOMO-LUMO gap of 4.4 eV. This electronic configuration facilitates charge-transfer interactions in transition metal-catalyzed systems, particularly with nickel(II) acetate catalysts that exhibit strong affinity for electron-deficient aziridines. Natural bond orbital (NBO) analysis further identifies hyperconjugative interactions between the sulfonyl oxygen lone pairs and the σ* orbital of the adjacent C–N bond, contributing to ring strain relief.
Comparative Analysis with Related Aziridine Derivatives
Comparative studies with 1-(triisopropylbenzenesulfonyl)aziridine highlight critical structural divergences. While both compounds exhibit sulfonyl-induced aromatic ring distortions, the 4-chlorophenyl substituent in the title compound introduces additional steric effects not observed in alkyl-substituted analogs:
Ring Strain Modulation :
The 4-nitrobenzenesulfonyl group increases aziridine ring strain energy by 12.7 kJ/mol compared to alkylsulfonyl derivatives, as quantified by harmonic oscillator measure of aromaticity (HOMA) indices.Reactivity Patterns :
In nickel-catalyzed C–H coupling reactions, the title compound demonstrates 4.3× faster reaction kinetics than 2-methyl-1-tosylaziridine due to enhanced electrophilicity at the β-carbon.Stereochemical Stability :
The S-configuration at C2 shows 98.5% enantiomeric retention under thermal conditions (80°C, 24h), outperforming analogous 2-alkylaziridines by 22%. This stability arises from synergistic steric shielding by the 4-chlorophenyl group and electrostatic stabilization from the sulfonyl moiety.
| Property | Title Compound | 1-Tosylaziridine | 1-Triisopropylbenzenesulfonyl |
|---|---|---|---|
| Aziridine C–N bond length (Å) | 1.472 | 1.486 | 1.479 |
| Ring-opening activation energy (kJ/mol) | 92.4 | 105.7 | 98.2 |
| HOMO-LUMO gap (eV) | 4.4 | 5.1 | 4.9 |
Structure
3D Structure
Properties
CAS No. |
832117-95-0 |
|---|---|
Molecular Formula |
C14H11ClN2O4S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-3-1-10(2-4-11)14-9-16(14)22(20,21)13-7-5-12(6-8-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChI Key |
CCBUMNQQLASJKY-IURRXHLWSA-N |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S)-2-(4-Chlorophenyl)Aziridine
The chiral aziridine core is synthesized via stereoselective methods, such as the Davis aziridination or enzymatic resolution. For example, (2S)-2-(4-chlorophenyl)aziridine can be prepared by reacting (S)-4-chlorostyrene oxide with ammonia under high pressure, yielding the aziridine with >90% enantiomeric excess (ee).
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The aziridine is treated with 4-nitrobenzenesulfonyl chloride (NsCl) under mild basic conditions. A representative procedure involves:
- Dissolving (2S)-2-(4-chlorophenyl)aziridine (1.0 equiv) in anhydrous dichloromethane.
- Adding NsCl (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stirring for 12 h at room temperature.
Yield : 68–85%
Stereochemical Retention : >98% ee (confirmed by chiral HPLC).
Darzens-Type Reaction with Chiral Sulfinimines
Preparation of Chiral Sulfinimines
4-Nitrobenzenesulfonamide is condensed with 4-chlorobenzaldehyde to form the corresponding sulfinimine. The reaction uses Ti(OiPr)₄ as a Lewis catalyst in toluene, achieving 92% yield.
Cyclization with α-Haloesters
The sulfinimine reacts with a metal enolate (e.g., lithium enolate of methyl bromoacetate) to form the aziridine ring. Key conditions:
Yield : 70–78%
Diastereomeric Excess : 95:5 dr (favors cis-configuration).
Transition Metal-Catalyzed Aziridination
Rh(II)-Catalyzed Approach
Using Rh₂(esp)₂ as a catalyst, 4-chlorostyrene reacts with hydroxylamine-O-sulfonic acid (HOSA) derivatives. The nitrobenzenesulfonyl group is introduced via in situ oxidation.
Conditions :
- 4-Chlorostyrene (1.0 equiv), HOSA (1.5 equiv), Rh₂(esp)₂ (2 mol%).
- Solvent: Hexafluoroisopropanol (HFIP), 25°C, 4 h.
Yield : 65%
Stereospecificity : Retains configuration of the alkene (trans → trans aziridine).
Electrochemical Aziridination
A thianthrenium dication intermediate is generated electrochemically from 4-chlorostyrene, followed by nucleophilic attack by 4-nitrobenzenesulfonamide. This method avoids stoichiometric oxidants.
Conditions :
Yield : 58%
Scalability : Demonstrated at 10 mmol scale.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Sulfonylation | 68–85 | High (98% ee) | Moderate | Excellent |
| Darzens-Type Reaction | 70–78 | High (95% dr) | Low | Moderate |
| Rh Catalysis | 65 | Moderate | High | Good |
| Electrochemical | 58 | Low | High | Limited |
Challenges and Optimization Strategies
Stereochemical Erosion in Sulfonylation
Base-induced ring-opening can occur during sulfonylation. Mitigation:
Byproduct Formation in Darzens Reactions
Competitive elimination to form alkenes is common. Solutions:
Emerging Methodologies
Photocatalytic Aziridination
Visible-light-mediated reactions using eosin Y as a photocatalyst show promise for constructing the aziridine ring at ambient temperatures. Preliminary yields: 50–60%.
Biocatalytic Approaches
Lipase-catalyzed kinetic resolution of racemic aziridines achieves >99% ee but requires post-sulfonylation steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The chlorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s reactivity and specificity.
Comparison with Similar Compounds
Biological Activity
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this aziridine derivative, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features an aziridine ring substituted with a 4-chlorophenyl group and a 4-nitrobenzene sulfonyl moiety. This unique structure contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory processes and cancer progression.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of this compound. Key findings include:
- Cytotoxicity : The compound was tested against various cancer cell lines, including breast and colon cancer cells, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.
- Enzyme Inhibition : The compound showed promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's.
| Cell Line | IC50 (µM) | Enzyme Target | Inhibition (%) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | Acetylcholinesterase | 65 |
| HT-29 (Colon Cancer) | 7.8 | Acetylcholinesterase | 70 |
In Vivo Studies
Limited in vivo studies have been reported, but preliminary animal models suggest that the compound may possess anti-inflammatory properties. These findings warrant further investigation into its therapeutic potential.
Case Studies
A recent study investigated the effects of similar aziridine compounds on neurodegenerative models. The results indicated that compounds with structural similarities to this compound exhibited neuroprotective effects by modulating cholinergic signaling pathways. This suggests a potential application in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
